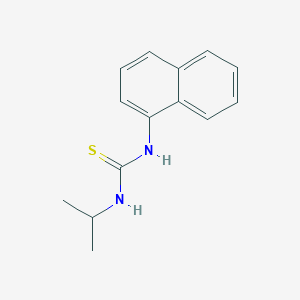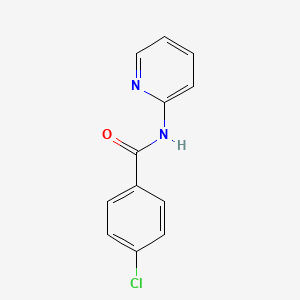
(2S)-2-(3-fluorophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-fluorophenyl)oxirane, also known as (2S)-2-fluoro-3-phenoxypropane, is a fluorinated oxirane compound with potential applications in the synthesis of various biologically active compounds. Oxiranes are a class of cyclic ethers that are useful building blocks for the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and fragrances. This compound is of particular interest due to its unique combination of properties, including its low volatility and high stability. In addition, its ability to form stable complexes with metal ions makes it a useful starting material for the synthesis of metal-containing compounds.
Applications De Recherche Scientifique
(2S)-2-(3-fluorophenyl)oxirane has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various metal-containing compounds, including lanthanide complexes, which are useful for a variety of applications. It has also been used in the synthesis of various biologically active compounds, including antibiotics, antitumor agents, and antiviral agents. In addition, it has been used in the synthesis of a variety of other compounds, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of (2S)-2-(3-fluorophenyl)oxirane is not well understood. It is believed that the oxirane ring is cleaved by a base, such as potassium carbonate, resulting in the formation of a carboxylic acid and an alcohol. The carboxylic acid can then react with a variety of compounds, including metal ions, resulting in the formation of a variety of metal-containing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that the compound is not toxic and does not have any significant adverse effects on humans or other organisms. However, further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (2S)-2-(3-fluorophenyl)oxirane is its low volatility and high stability, which make it ideal for use in laboratory experiments. In addition, its ability to form stable complexes with metal ions makes it a useful starting material for the synthesis of metal-containing compounds. However, the reaction of 3-fluorophenol with ethylene oxide is highly exothermic and can become too vigorous if the reaction vessel is not cooled.
Orientations Futures
The potential future directions for (2S)-2-(3-fluorophenyl)oxirane include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various biologically active compounds. In addition, further research into its ability to form stable complexes with metal ions could lead to the development of novel metal-containing compounds with potential applications in a variety of fields. Finally, the development of new synthesis methods for the compound could lead to the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The most commonly used method for the synthesis of (2S)-2-(3-fluorophenyl)oxirane is the reaction of 3-fluorophenol with ethylene oxide in the presence of a base, typically potassium carbonate. The reaction is typically carried out at room temperature in an inert atmosphere. The reaction is highly exothermic, so the reaction vessel must be cooled to prevent the reaction from becoming too vigorous. The reaction is typically complete within 1-2 hours. The product can then be isolated by distillation or by extraction with an appropriate solvent.
Propriétés
IUPAC Name |
(2S)-2-(3-fluorophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRZCKMGQHNJA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate](/img/structure/B6612917.png)


![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)


![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)




![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)